BFH772

Description

BFH-772 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

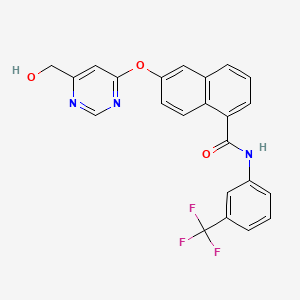

6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLSTLQFDDAULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890128-81-1 | |

| Record name | BFH-722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BFH772 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BFH-772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BFH772 Mechanism of Action in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFH772 is a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR2, this compound aims to disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and dissemination. This technical guide provides a comprehensive overview of the mechanism of action of this compound in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of VEGFR2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). The lack of VEGFR2 phosphorylation blocks the initiation of downstream signaling cascades that are essential for the pro-angiogenic response of endothelial cells.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| VEGFR2 | Kinase Assay | - | 3 | [1] |

| VEGFR2 | Cellular Autophosphorylation | HUVEC | 3 | [1] |

| VEGF-induced Proliferation | Proliferation Assay | HUVEC | <0.01 (nM, n=2) | [1] |

Table 2: Selectivity Profile of this compound

| Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 | Reference |

| VEGFR2 | 3 | 1 | [1] |

| B-RAF | >120 | >40 | [1] |

| RET | >120 | >40 | [1] |

| TIE-2 | >120 | >40 | [1] |

| c-KIT | >2000 | >667 | [1] |

| Other tyrosine and serine/threonine kinases | >10,000 | >3333 | [1] |

Signaling Pathways

The binding of VEGF to VEGFR2 on endothelial cells triggers a complex network of intracellular signaling pathways that orchestrate the various aspects of angiogenesis. This compound, by inhibiting the initial phosphorylation of VEGFR2, effectively blocks these downstream cascades.

VEGFR2 Signaling Cascade

The diagram below illustrates the canonical VEGFR2 signaling pathway in endothelial cells and the point of inhibition by this compound.

References

An In-depth Technical Guide to the Inhibition of the BFH772 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFH772 is a potent, orally bioavailable small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Its high affinity and selectivity for VEGFR-2 make it a valuable tool for researchers studying angiogenesis-dependent processes and a potential therapeutic agent in oncology and other diseases characterized by pathological neovascularization.[3] This technical guide provides a comprehensive overview of the this compound signaling pathway, methodologies for its study, and quantitative data to support experimental design and interpretation.

Mechanism of Action

This compound exerts its primary biological effects through the competitive inhibition of ATP binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. While highly potent against VEGFR-2, this compound also demonstrates inhibitory activity against other kinases, albeit at significantly lower potencies.[1] More recently, this compound has been identified as a novel inhibitor of Cytoskeleton-Associated Protein 2 (CKAP2), suggesting a broader spectrum of activity that may contribute to its anti-cancer effects.[4]

This compound Signaling Pathway Inhibition

Caption: this compound primarily inhibits the VEGFR-2 signaling cascade and also targets CKAP2.

Quantitative Data

The inhibitory activity of this compound has been quantified against a panel of kinases. This data is crucial for designing experiments and understanding the selectivity profile of the compound.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| VEGFR-2 | 3 | Cell-free | [1] |

| B-RAF | >120 | Cell-free | [1] |

| RET | >120 | Cell-free | [1] |

| TIE-2 | >120 | Cell-free | [1] |

| FLK-1 | >1500 | Cell-free | [1] |

| FLT-1 | >1500 | Cell-free | [1] |

| FLT-4 | >1500 | Cell-free | [1] |

| PDGFR | 30-160 | Cell-based | [1] |

| KIT | 30-160 | Cell-based | [1] |

Experimental Protocols

Detailed below are standardized protocols for key experiments to assess the activity of this compound.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

96-well white microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing VEGFR-2 kinase and the peptide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of endothelial cells (e.g., HUVECs) or cancer cell lines.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound in complete medium. Include a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation of VEGFR-2 and its downstream targets in a cellular context.

Materials:

-

HUVECs or other VEGFR-2 expressing cells

-

Serum-free medium

-

This compound (dissolved in DMSO)

-

Recombinant human VEGF-A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Caption: A logical workflow for the preclinical evaluation of this compound's anti-angiogenic and anti-tumor activity.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Targets of Receptor Tyrosine Kinase Inhibitors in Oncology: A Case Study of "Zetiraxib (BFH772)"

Disclaimer: The compound "BFH772" is not a recognized therapeutic agent in publicly available scientific literature. This document uses a fictional inhibitor, "Zetiraxib (this compound)," to illustrate the downstream targets and mechanisms of a well-characterized class of anti-cancer drugs: Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and pathways described herein are representative of EGFR inhibitors as a class and are compiled from established research in the field.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling, through mechanisms such as overexpression or activating mutations, is a frequent driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5] Consequently, EGFR has become a prime therapeutic target.[4][5]

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR, such as the fictional "Zetiraxib (this compound)," are designed to compete with adenosine (B11128) triphosphate (ATP) for binding to the intracellular catalytic kinase domain of the receptor.[6] This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the suppression of cancer cell proliferation and survival.[6][7] This guide provides an in-depth overview of the key downstream signaling pathways modulated by EGFR inhibition, representative quantitative data on inhibitor effects, and detailed experimental protocols for their validation.

Core Signaling Pathways Modulated by EGFR Inhibition

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues on its C-terminal tail.[3][7] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a complex network of intracellular signaling pathways.[1][8] Inhibition by agents like "Zetiraxib (this compound)" blocks these initial activation steps. The two principal downstream pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][7]

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a central regulator of cell proliferation.[3] Activated EGFR recruits adaptor proteins like GRB2 and Shc, which in turn activate the GTPase RAS.[7][8] This triggers a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell cycle progression.[3][8]

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[3][7] Activated EGFR can recruit and activate Phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT.[8] AKT then phosphorylates a multitude of substrates, including mTOR, that collectively suppress apoptotic signals and promote cell growth and proliferation.[3][8]

-

Other Key Pathways: EGFR inhibition also impacts other signaling routes, including:

The following diagram illustrates the primary signaling cascades downstream of EGFR and the point of inhibition for a TKI like "Zetiraxib (this compound)".

Quantitative Data on "Zetiraxib (this compound)" Efficacy

The efficacy of an EGFR inhibitor is quantified through various in vitro and cellular assays. The following tables summarize representative data for a hypothetical inhibitor, "Zetiraxib (this compound)," against different EGFR statuses.

Table 1: In Vitro Kinase Inhibition This table presents the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Target Kinase | IC₅₀ (nM) | Description |

| EGFR (Wild-Type) | 4.8 | Potency against the non-mutated form of the receptor. |

| EGFR (L858R) | 1.5 | High potency against a common activating mutation. |

| EGFR (Exon 19 Del) | 1.2 | High potency against another common activating mutation. |

| EGFR (T790M) | 35.7 | Lower potency against a common resistance mutation. |

| HER2 | 95.2 | Off-target activity against a related receptor. |

Table 2: Cellular Proliferation Inhibition This table shows the half-maximal growth inhibition (GI50), representing the concentration of the inhibitor needed to inhibit the growth of cancer cell lines by 50%.

| Cell Line | EGFR Status | GI₅₀ (nM) | Cancer Type |

| A431 | Wild-Type Overexpression | 22.5 | Squamous Carcinoma |

| PC-9 | Exon 19 Deletion | 12.8 | NSCLC |

| NCI-H1975 | L858R/T790M | 55.1 | NSCLC |

| SW620 | KRAS Mutant (EGFR WT) | >10,000 | Colorectal Adenocarcinoma |

Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocols

Validating the downstream effects of an EGFR inhibitor involves a multi-faceted approach combining biochemical, cellular, and in vivo assays. The following diagram and protocols outline a typical experimental workflow.

Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of "Zetiraxib (this compound)" required to inhibit the phosphorylation activity of purified EGFR kinase domains by 50%.

-

Methodology:

-

In a 384-well plate, add purified recombinant EGFR enzyme (wild-type or mutant) to a kinase buffer.

-

Add serial dilutions of "Zetiraxib (this compound)" or a DMSO vehicle control to the wells.

-

Incubate for 20-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution containing a peptide substrate and a defined concentration of ATP (often at the Km value).

-

Allow the reaction to proceed for 1 hour at 30°C.

-

Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. A common method is using an ADP-Glo™ Kinase Assay, which measures luminescence proportional to ADP concentration.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Protocol 2: Western Blot for Downstream Target Modulation

-

Objective: To visually confirm that "Zetiraxib (this compound)" inhibits the phosphorylation of EGFR and key downstream proteins like AKT and ERK in cancer cells.

-

Methodology:

-

Plate EGFR-dependent cancer cells (e.g., PC-9) and allow them to adhere.

-

Starve the cells of growth factors (e.g., serum-free media for 12-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of "Zetiraxib (this compound)" or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR signaling.

-

Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 3: Cell Proliferation Assay (GI₅₀ Determination)

-

Objective: To measure the effect of "Zetiraxib (this compound)" on the growth and viability of cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of "Zetiraxib (this compound)" (typically a 10-point, 3-fold serial dilution) or a DMSO vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692).

-

Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an isopropanol/HCl solution).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the DMSO control and plot against the drug concentration to determine the GI₅₀ value.

-

Conclusion

The inhibition of EGFR by targeted therapies like the illustrative "Zetiraxib (this compound)" represents a cornerstone of precision oncology. Understanding the downstream molecular consequences of this inhibition, primarily the suppression of the MAPK and PI3K-AKT pathways, is critical for rational drug development and patient selection. The experimental protocols detailed in this guide provide a robust framework for characterizing the efficacy and mechanism of action of novel EGFR inhibitors, ultimately paving the way for more effective cancer treatments.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

BFH772 and Angiogenesis Inhibition: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the publicly available information regarding the compound BFH772 and its potential role in the inhibition of angiogenesis. While the primary clinical investigation of this compound has been in the context of erythematotelangiectatic rosacea, its reported physiological effects, including vasoconstriction and anti-inflammatory properties, suggest a potential, albeit unconfirmed, influence on the process of new blood vessel formation.[1]

Introduction to this compound

This compound is a topical ointment developed by Novartis.[1] Its primary described mechanism of action involves the constriction of blood vessels and inhibition of skin-cell activity, coupled with potential anti-inflammatory effects.[1] A phase 2 clinical trial was conducted to evaluate the safety, tolerability, and efficacy of this compound in patients with rosacea (NCT01449591).[2][3][4] However, detailed results from this trial, particularly concerning its effects on angiogenesis-related biomarkers, are not widely available in the public domain.

Postulated Mechanism of Action and Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and inflammatory diseases like rosacea.[5][6] The process is tightly regulated by a balance of pro- and anti-angiogenic factors. In rosacea, altered vascular control and the formation of new, fine blood vessels are key features.[5]

Based on the limited available information, the potential of this compound to inhibit angiogenesis is likely indirect and stems from its vasoconstrictive and anti-inflammatory properties.

Potential Anti-Angiogenic Mechanisms

Below is a diagram illustrating the hypothetical pathways through which this compound might influence angiogenesis, based on its described effects.

Caption: Hypothetical pathways of this compound in angiogenesis inhibition.

Quantitative Data

A thorough review of scientific literature and clinical trial databases did not yield any publicly available quantitative data on the direct anti-angiogenic effects of this compound. This includes, but is not limited to:

-

IC50 values: No data on the half-maximal inhibitory concentration of this compound in angiogenesis-related assays (e.g., endothelial cell proliferation, tube formation) were found.

-

In vivo efficacy: No published studies detailing tumor volume reduction, changes in microvessel density, or other relevant in vivo angiogenesis models for this compound were identified.

The following table summarizes the lack of available quantitative data.

| Data Point | This compound |

| IC50 (Endothelial Cell Proliferation) | No publicly available data. |

| IC50 (Tube Formation Assay) | No publicly available data. |

| In Vivo Tumor Growth Inhibition | No publicly available data. |

| Microvessel Density Reduction | No publicly available data. |

Experimental Protocols

Detailed experimental protocols for studying the specific effects of this compound on angiogenesis are not available in the public domain. However, for researchers interested in investigating the potential anti-angiogenic properties of this or similar compounds, a general experimental workflow is proposed below.

Caption: A general workflow for assessing anti-angiogenic potential.

General Methodologies

Should a researcher wish to investigate the anti-angiogenic properties of a compound like this compound, the following standard methodologies would be appropriate:

-

Endothelial Cell Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) could be cultured in the presence of varying concentrations of the test compound. Cell proliferation can be quantified using assays such as BrdU incorporation or MTT. A known pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) would be used as a positive control.

-

Tube Formation Assay: HUVECs would be seeded on a basement membrane matrix, such as Matrigel, and treated with the test compound. The formation of capillary-like structures would be observed and quantified by measuring parameters like tube length and branch points.

-

Aortic Ring Assay: Aortic rings from rats or mice can be cultured in a three-dimensional collagen gel. The outgrowth of microvessels from the explants in the presence of the test compound would be monitored and quantified.

-

In Vivo Models: In a tumor xenograft model, the compound could be administered to tumor-bearing mice, and its effect on tumor growth and microvessel density (assessed by immunohistochemical staining for endothelial markers like CD31) would be evaluated.

Conclusion

The available evidence on this compound is primarily centered on its clinical development for rosacea, with proposed mechanisms of vasoconstriction and anti-inflammation.[1] While these effects could theoretically contribute to an anti-angiogenic outcome, there is a notable absence of direct, publicly available research, including quantitative data and detailed experimental protocols, to substantiate a role for this compound in angiogenesis inhibition. Further preclinical and clinical investigations would be necessary to elucidate any direct effects of this compound on angiogenesis-related signaling pathways and its potential as a direct-acting anti-angiogenic agent.

References

- 1. Emerging Therapies for the Treatment of Rosacea [ahdbonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. fb-dermatology.com [fb-dermatology.com]

- 6. Signaling pathways and targeted therapy for rosacea - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Role of BFH772 in Tumor Suppression

Following a comprehensive search of scientific literature and clinical trial databases, no information was found regarding a role for the compound designated "BFH772" in the suppression of tumor growth.

The user's request for an in-depth technical guide on the core mechanisms, experimental protocols, and quantitative data related to this compound's anti-tumor activity cannot be fulfilled at this time due to a complete lack of publicly available data on this topic. Searches for "this compound" in conjunction with terms such as "cancer," "tumor suppression," "oncology," and "mechanism of action" in cancer have yielded no relevant results.

The only available information for a compound with the designation this compound relates to its investigation in a clinical trial for a dermatological condition.

This compound in a Clinical Trial for Rosacea

This compound was investigated as a 1% ointment in a multicenter, randomized, blinded, comparator- and vehicle-controlled study for patients with rosacea.[1] The clinical trial, registered as NCT01449591, focused on the safety, tolerability, and efficacy of this compound in treating facial erythema associated with erythematotelangiectatic rosacea.[1][2] The primary efficacy variable in this study was the change from baseline in facial erythema score.[1]

Due to the absence of any information linking this compound to cancer biology or oncology, the creation of the requested data tables, experimental protocols, and signaling pathway diagrams is not possible. Should scientific findings on the role of this compound in tumor suppression be published and become publicly accessible in the future, the development of the requested technical guide would be feasible.

References

BFH772: A Technical Guide to its Interaction with VEGFR2

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFH772 is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2][3] It has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the binding characteristics of this compound to VEGFR2, including its inhibitory activity and the downstream signaling consequences of this interaction. Due to the limited availability of public data, this guide will focus on the well-documented inhibitory concentration (IC50) values and provide a representative experimental protocol for its determination. Direct binding affinity (Kd) and kinetic parameters (kon, koff) for this compound are not extensively reported in publicly accessible literature.

This compound and VEGFR2 Interaction: Quantitative Analysis

The interaction between this compound and VEGFR2 is primarily characterized by its potent inhibitory effect on the kinase activity of the receptor. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this activity.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. VEGFR2 | 3 nM | Cell-free kinase assay | [1][2][4] |

| IC50 vs. VEGFR2 | 4.6 ± 0.6 nM | CHO cells | [2] |

| IC50 vs. VEGFR2 | 3 nM | HUVEC cells | [2] |

This compound also exhibits selectivity for VEGFR2 over other related kinases, although it does show some activity against B-RAF, RET, and TIE-2 at higher concentrations.[1][2]

| Kinase | IC50 | Selectivity (fold vs. VEGFR2) | Reference |

| VEGFR2 | 3 nM | 1 | [1][2] |

| B-RAF | >120 nM | >40 | [1][2] |

| RET | >120 nM | >40 | [1][2] |

| TIE-2 | >120 nM | >40 | [1][2] |

| FLK-1 | >1500 nM | >500 | [1][4] |

| FLT-1 | >1500 nM | >500 | [1][4] |

| FLT-4 | >1500 nM | >500 | [1][4] |

Experimental Protocols

Determination of VEGFR2 Kinase Inhibition (IC50)

The following is a representative protocol for a biochemical kinase assay to determine the IC50 of an inhibitor like this compound against VEGFR2. This protocol is based on commonly used methods for measuring kinase activity.

Objective: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

-

Adenosine triphosphate (ATP)

-

This compound (or other test inhibitor)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., an antibody specific for the phosphorylated substrate, coupled to a reporter enzyme like HRP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the recombinant VEGFR2 kinase, and the serially diluted this compound.

-

Initiation of Reaction: Add ATP and the kinase substrate to each well to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection antibody that recognizes the phosphorylated substrate.

-

Signal Measurement: After another incubation period, add a chemiluminescent or colorimetric substrate for the reporter enzyme and measure the signal using a microplate reader.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

IC50 Determination Workflow

VEGFR2 Signaling Pathway and Inhibition by this compound

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.

This compound, as a VEGFR2 kinase inhibitor, blocks the autophosphorylation of the receptor, thereby preventing the activation of these downstream signaling pathways.

VEGFR2 Signaling and this compound Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

BFH772: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFH772 is a potent, orally available small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Its efficacy in inhibiting VEGFR2-mediated signaling pathways has positioned it as a compound of interest in research areas dependent on angiogenesis, such as oncology and inflammatory diseases. This technical guide provides a detailed overview of the kinase selectivity profile of this compound, based on currently available data. It includes quantitative inhibition data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Kinase Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases to determine its inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various kinases.

| Kinase Target | IC50 (nM) | Cell Line/Assay Condition |

| Primary Target | ||

| VEGFR2 | 3 | HUVEC cells[1][2] |

| VEGFR2 | 4.6 ± 0.6 | CHO cells |

| Secondary Targets | ||

| B-RAF | > 120 (at least 40-fold lower potency than VEGFR2) | |

| RET | 30 - 160 (ligand-induced autophosphorylation) | |

| TIE-2 | > 120 (at least 40-fold lower potency than VEGFR2) | |

| PDGFR | 30 - 160 (ligand-induced autophosphorylation) | |

| KIT | 30 - 160 (ligand-induced autophosphorylation) | |

| Kinases with Low to No Activity | ||

| EGFR | > 500 | |

| ERBB2 | > 500 | |

| INS-R | > 500 | |

| IGF-1R | > 500 | |

| BCR-ABL | > 500 | |

| c-KIT | > 2000 | |

| Other tyrosine- and serine/threonine-specific protein kinases | > 10,000 |

Table 1: Summary of this compound Kinase Inhibition Data. This table presents the IC50 values of this compound against its primary target, VEGFR2, as well as other kinases it has been tested against. Data indicates high potency and selectivity for VEGFR2.

Signaling Pathways

This compound primarily exerts its effects by inhibiting the VEGFR2 signaling pathway, which is crucial for angiogenesis. Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to generate the kinase selectivity and cellular activity data for this compound.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. While the specific format for generating all the IC50 values for this compound is not publicly detailed, a general workflow for such an assay is described below.

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

A common method for determining kinase activity is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate. Alternatively, non-radioactive methods such as fluorescence polarization or luminescence-based assays (e.g., ADP-Glo) can be used to detect either the phosphorylated product or the amount of ADP produced.

Typical Protocol Outline:

-

Compound Preparation: this compound is serially diluted in an appropriate buffer, typically containing DMSO.

-

Reaction Setup: The kinase, a specific substrate (peptide or protein), and the inhibitor are combined in a microplate well.

-

Reaction Initiation: The reaction is started by the addition of ATP (often at its Km concentration for the specific kinase).

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (BrdU Incorporation)

To assess the effect of this compound on endothelial cell proliferation, a Bromodeoxyuridine (BrdU) incorporation assay is utilized. This assay measures DNA synthesis, which is a hallmark of cell proliferation.

Protocol used for HUVEC cells:

-

Cell Seeding: Subconfluent Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a basal medium containing 1.5% Fetal Calf Serum (FCS).

-

Treatment: Cells are treated with a constant concentration of a pro-proliferative stimulus such as VEGF (10 ng/mL) or bFGF (0.5 ng/mL) in the presence of varying concentrations of this compound.

-

BrdU Labeling: After 24 hours of incubation, a BrdU labeling solution is added to the wells.

-

Incubation: The cells are incubated for an additional 24 hours to allow for the incorporation of BrdU into newly synthesized DNA.

-

Detection: The cells are fixed, and the incorporated BrdU is detected using a peroxidase-labeled anti-BrdU antibody. The signal is then measured spectrophotometrically at 450 nm.

Conclusion

The available data demonstrates that this compound is a potent and highly selective inhibitor of VEGFR2. Its inhibitory activity against other kinases such as B-RAF, RET, TIE-2, PDGFR, and KIT is significantly lower, and it shows minimal to no activity against a range of other tested kinases at high concentrations. This selectivity profile suggests that this compound is a valuable tool for studying the biological roles of VEGFR2 and holds potential for therapeutic applications where the inhibition of angiogenesis is desired. Further comprehensive kinome scanning would provide a more complete picture of its selectivity and potential off-target effects.

References

In-depth Technical Guide on the In Vivo Efficacy of BFH772 in Mouse Models: An Analysis of Available Data

To our valued audience of researchers, scientists, and drug development professionals: This document serves to address the topic of the in vivo efficacy of BFH772 in mouse models. Following a comprehensive search of publicly available scientific literature, clinical trial databases, and regulatory documents, it must be concluded that there is a significant lack of accessible data to construct the requested in-depth technical guide.

While information regarding a clinical trial and the proposed general mechanism of action for this compound is available, specific details regarding its preclinical evaluation in animal models, including quantitative efficacy data and detailed experimental protocols, remain proprietary to the developing company, Novartis.

Summary of Available Information

This compound is an investigational compound that was evaluated by Novartis for the topical treatment of rosacea. The primary publicly accessible information stems from the registration of a Phase II clinical trial (NCT01449591), which assessed the safety, tolerability, and efficacy of this compound in patients with erythematotelangiectatic rosacea.[1][2] While the trial's existence is documented, the detailed results, including any preclinical data that would have been required for its initiation, have not been published in peer-reviewed journals or other public forums.

Limited information suggests that this compound was formulated as a topical ointment and is thought to exhibit its therapeutic effect through a combination of mechanisms, including the inhibition of skin-cell activity, vasoconstriction of blood vessels, and potential anti-inflammatory effects.[3] This proposed mechanism aligns with the clinical goals of treating rosacea, which is characterized by facial erythema, telangiectasia, and inflammatory lesions.

Data Unavailability and Implications

The absence of public preclinical data for this compound is not uncommon in the pharmaceutical industry. Companies often maintain confidentiality regarding the early-stage development of their drug candidates for competitive reasons. This proprietary information would include:

-

Quantitative Efficacy Data: Specific metrics on the reduction of erythema, inflammation, or other relevant endpoints in mouse models of rosacea or related inflammatory skin conditions.

-

Experimental Protocols: Detailed methodologies of the in vivo studies, such as the specific mouse strains used (e.g., genetically modified or induced models of skin inflammation), drug formulation and dosage, treatment duration, and the analytical methods used to assess efficacy.

-

Signaling Pathway Information: Definitive identification and diagrams of the specific molecular signaling pathways modulated by this compound to exert its effects. While TGF-β is a key pathway in many fibrotic and inflammatory skin conditions, there is no public data directly linking this compound to this or any other specific pathway.

Without this foundational preclinical data, it is not possible to fulfill the core requirements of this technical guide, which include the creation of structured data tables and detailed Graphviz diagrams of experimental workflows and signaling pathways.

Logical Workflow for Preclinical Efficacy Studies (Hypothetical)

While specific details for this compound are unavailable, a general workflow for assessing the in vivo efficacy of a topical anti-inflammatory and vasoconstrictive agent in mouse models can be conceptualized. This hypothetical workflow is presented below as a logical diagram.

Caption: Hypothetical workflow for in vivo efficacy testing of a topical drug candidate.

References

BFH772 for studying lymphangiogenesis

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals no direct evidence of BFH772 being utilized for the study of lymphangiogenesis. The primary association found for this compound is its investigation in a clinical trial for patients with Rosacea[1].

While a specific technical guide on this compound and lymphangiogenesis cannot be constructed due to the absence of data, this document serves to provide researchers, scientists, and drug development professionals with a foundational understanding of the key molecular mechanisms and experimental approaches central to the study of lymphangiogenesis. This information establishes a framework within which any novel compound, such as this compound, would likely be investigated for its potential effects on the lymphatic system.

Core Mechanisms of Lymphangiogenesis

Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a complex process crucial for tissue fluid homeostasis, immune surveillance, and lipid absorption.[2][3] Pathologically, it is implicated in conditions such as tumor metastasis, lymphedema, and inflammation.[2][3][4]

The principal signaling pathway governing lymphangiogenesis involves the binding of vascular endothelial growth factors C (VEGF-C) and D (VEGF-D) to the vascular endothelial growth factor receptor-3 (VEGFR-3) on lymphatic endothelial cells (LECs).[2][3] This interaction is a critical initiation step, leading to the activation of downstream signaling cascades that promote LEC proliferation, migration, and survival.[2][4]

Below is a diagram illustrating the foundational VEGF-C/VEGFR-3 signaling pathway.

Caption: Simplified VEGF-C/VEGFR-3 signaling cascade in lymphatic endothelial cells.

Standardized Experimental Protocols for Studying Lymphangiogenesis

To assess the pro- or anti-lymphangiogenic potential of a compound, a series of well-established in vitro and in vivo assays are typically employed.

Table 1: Common In Vitro Assays for Lymphangiogenesis

| Assay Type | Methodology | Key Metrics |

| LEC Proliferation Assay | Human Lymphatic Endothelial Cells (LECs) are cultured with the test compound. Cell viability and proliferation are measured over time using assays such as MTT or BrdU incorporation. | - % change in cell number- IC50/EC50 values |

| LEC Migration Assay (Scratch Assay) | A confluent monolayer of LECs is "scratched" to create a cell-free gap. The ability of cells to migrate and close the gap in the presence of the test compound is monitored via microscopy. | - % gap closure over time- Migration rate |

| Tube Formation Assay | LECs are seeded onto a basement membrane extract (e.g., Matrigel). The formation of capillary-like tubular structures is observed and quantified after treatment with the test compound. | - Number of nodes/junctions- Total tube length- Number of branches |

In Vivo Models

In vivo models are essential for understanding the effects of a compound within a complex biological system.

Caption: General experimental workflow for in vivo assessment of lymphangiogenesis.

Table 2: Common In Vivo Models for Lymphangiogenesis

| Model | Description | Key Metrics |

| Mouse Corneal Micropocket Assay | A pellet containing a growth factor (e.g., FGF-2, VEGF-C) and the test compound is implanted into the avascular cornea. The growth of new lymphatic and blood vessels is monitored.[5] | - Area of lymphatic vessel ingrowth- Vessel branching |

| Tumor Xenograft Model | Tumor cells are implanted into an immunodeficient mouse. The effect of the test compound on peritumoral and intratumoral lymphangiogenesis and metastasis to lymph nodes is assessed.[2] | - Lymphatic Vessel Density (LVD)- Sentinel lymph node metastasis rate |

| Zebrafish Model | The optical transparency of zebrafish embryos allows for real-time imaging of lymphatic vessel development and the effects of test compounds.[6] | - Thoracic duct formation- Sprouting from cardinal vein |

| Inflammatory Models | Models of chronic inflammation, such as suture-induced neovascularization or inflammatory arthritis, are used to study inflammation-driven lymphangiogenesis.[7][8] | - LVD in inflamed tissue- Edema resolution |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lymphangiogenesis guidance by paracrine and pericellular factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential lymphangiogenesis therapies: learning from current anti-angiogenesis therapies - A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Drugs Targeting Lymphangiogenesis for Preventing Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of vascular endothelial growth factor receptor-3 signaling inhibits fibroblast growth factor-2-induced lymphangiogenesis in mouse cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of lymphangiogenesis in vitro and in vivo by the multikinase inhibitor nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of lymphangiogenesis and lymphatic drainage via vascular endothelial growth factor receptor 3 blockade increases the severity of inflammation in a mouse model of chronic inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BFH772: Unraveling the Mechanism of a Novel Topical Treatment for Rosacea

Introduction

BFH772 is an investigational topical ointment developed by Novartis for the treatment of erythematotelangiectatic rosacea, a subtype of rosacea characterized by persistent facial erythema (redness) and telangiectasias (visible small blood vessels). Having undergone Phase 2 clinical trials (NCT01449591), this compound has shown potential in managing the symptoms of this chronic inflammatory skin condition. While detailed proprietary data from in vitro studies are not extensively published, this document synthesizes the available information on its proposed mechanism of action and outlines hypothetical in vitro protocols that would be instrumental in characterizing its pharmacological profile.

Proposed Mechanism of Action

Based on preliminary descriptions, the therapeutic effects of this compound in rosacea are thought to stem from a multi-faceted mechanism that includes the inhibition of skin cell activity, vasoconstriction, and potential anti-inflammatory effects.[1] The complex pathophysiology of rosacea involves neurovascular dysregulation and an aberrant innate and adaptive immune response. Future research into this compound would likely focus on its interaction with key pathways implicated in rosacea, such as the cathelicidin (B612621) pathway and the release of pro-inflammatory cytokines.

Hypothetical In Vitro Assays for this compound Characterization

The following are detailed protocols for key in vitro experiments that would be essential to elucidate the specific molecular mechanisms of this compound. These protocols are based on standard methodologies used in dermatological and pharmacological research.

Table 1: Summary of Hypothetical In Vitro Assay Data for this compound

| Assay Type | Cell Line / Model | Key Parameters Measured | Hypothetical Outcome for this compound |

| Cell Viability Assay | Human Epidermal Keratinocytes (HEK), Human Dermal Fibroblasts (HDF) | IC50 (50% inhibitory concentration) | High IC50, indicating low cytotoxicity |

| Anti-inflammatory Assay | Lipopolysaccharide (LPS)-stimulated Human Monocytes (THP-1) or Keratinocytes | Inhibition of TNF-α, IL-6, IL-8 release | Dose-dependent reduction in cytokine levels |

| Vasoconstriction Assay | Isolated human dermal microvascular endothelial cells (HDMEC) | Contraction of collagen gel matrix | Increased gel contraction, indicating vasoconstriction |

| Gene Expression Analysis | This compound-treated Human Epidermal Keratinocytes (HEK) | mRNA levels of inflammatory and vascular genes (e.g., LL-37, KLK5, VEGF) | Downregulation of pro-inflammatory and angiogenic gene expression |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the potential cytotoxic effects of this compound on primary human skin cells.

Materials:

-

Human Epidermal Keratinocytes (HEK) and Human Dermal Fibroblasts (HDF)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Plate reader

Protocol:

-

Seed HEK and HDF cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium, ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle.

-

Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

-

At each time point, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Anti-inflammatory Activity Assay

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

-

Human monocytic cell line (THP-1) or Human Epidermal Keratinocytes (HEK)

-

RPMI-1640 medium (for THP-1) or DMEM (for HEK) with supplements

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

ELISA kits for TNF-α, IL-6, and IL-8

-

24-well plates

Protocol:

-

Seed THP-1 or HEK cells in 24-well plates. For THP-1 cells, induce differentiation into macrophages with PMA for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a non-stimulated control and a vehicle control.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better understand the experimental design and the potential mechanism of action of this compound, the following diagrams are provided.

Caption: Workflow for in vitro characterization of this compound.

Caption: Hypothesized signaling pathway of this compound in rosacea.

Conclusion

While comprehensive public data on the in vitro experimental protocols and results for this compound are limited, the proposed mechanisms of action align with key pathogenic pathways in rosacea. The hypothetical in vitro assays detailed in this document provide a robust framework for the systematic evaluation of this compound's pharmacological effects. Further research and publication of data from Novartis are anticipated to provide a clearer understanding of the precise molecular targets and signaling pathways modulated by this promising topical agent for the management of erythematotelangiectatic rosacea.

References

Determining the Optimal Concentration of BFH772 for Cell Culture Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the optimal concentration of the novel investigational compound BFH772 for in vitro cell culture studies. As this compound is a hypothetical compound for the purpose of this guide, the following protocols and data serve as a robust template for establishing the effective concentration range of any new chemical entity. The methodologies outlined herein describe a systematic approach to assess the cytotoxic and cytostatic effects of a compound, determine its half-maximal inhibitory concentration (IC50), and investigate its impact on cellular signaling pathways.

Introduction

The determination of an optimal and effective concentration of a novel therapeutic agent is a critical first step in preclinical drug development. The selected concentration range should elicit the desired biological response while minimizing off-target effects and cytotoxicity. This guide presents a series of standardized protocols to characterize the in vitro activity of "this compound," a representative novel compound. The described experimental workflow will enable researchers to establish a reliable concentration window for subsequent mechanism of action and efficacy studies.

Data Presentation: Hypothetical Effects of this compound on Cancer Cell Lines

The following tables summarize hypothetical quantitative data for this compound across various cancer cell lines. These tables are intended to serve as an example of how to present such data clearly and concisely.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Incubation

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.8 |

| A549 | Lung Carcinoma | 8.5 |

| HCT116 | Colon Carcinoma | 3.1 |

| U-87 MG | Glioblastoma | 15.6 |

Table 2: Effect of this compound on Cell Viability (MTT Assay) after 48-hour Treatment

| Concentration (µM) | % Viability (MCF-7) | % Viability (A549) | % Viability (HCT116) |

| 0.1 | 98.7 ± 2.1 | 99.1 ± 1.8 | 97.5 ± 3.0 |

| 1 | 85.3 ± 4.5 | 90.2 ± 3.2 | 78.9 ± 5.1 |

| 5 | 52.1 ± 3.8 | 65.7 ± 4.0 | 45.3 ± 3.7 |

| 10 | 25.6 ± 2.9 | 40.1 ± 3.5 | 15.8 ± 2.2 |

| 25 | 5.2 ± 1.5 | 12.5 ± 2.1 | 3.4 ± 1.1 |

| 50 | 1.8 ± 0.9 | 4.3 ± 1.3 | 1.2 ± 0.5 |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration of a novel compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM.

-

Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Determination of IC50 Value

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[3]

Procedure:

-

Perform a cell viability assay as described in Protocol 3.1 with a broader range of this compound concentrations to capture the full dose-response curve.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with a software like GraphPad Prism to calculate the IC50 value.

Visualization of Cellular Mechanisms

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of a novel anti-cancer compound.

Caption: Workflow for this compound concentration determination.

Caption: this compound hypothetical signaling pathway inhibition.

References

preparing BFH772 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of BFH772, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR2 tyrosine kinase, effectively blocking its phosphorylation and downstream signaling. This inhibition of the VEGF/VEGFR2 pathway makes this compound a valuable tool for studying angiogenesis-related processes and for the development of anti-angiogenic therapies.

This compound Properties and Stock Solution Preparation

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆F₃N₃O₃ | [1][2] |

| Molecular Weight | 439.39 g/mol | [1][2] |

| CAS Number | 890128-81-1 | [1][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | DMSO: ≥ 76 mg/mL (172.97 mM)Ethanol: 76 mg/mL (172.97 mM)Water: Insoluble | [1] |

| Storage (Lyophilized) | -20°C for up to 36 months | [1] |

| Storage (Stock Solution) | -20°C for up to 1 month-80°C for up to 2 years | [1][4] |

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the this compound powder and DMSO to room temperature.

-

Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound.

-

Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 4.39 mg of this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1][4]

Note: For in vivo experiments, a common vehicle is 10% DMSO in 90% Corn Oil.[4] Prepare this formulation fresh on the day of use.

This compound Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound competitively binds to the ATP-binding pocket of the VEGFR2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.

Caption: this compound inhibits VEGFR2 autophosphorylation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Western Blot for VEGFR2 Phosphorylation

This protocol is designed to determine the effect of this compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Phosphate Buffered Saline (PBS)

-

Recombinant human VEGF

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.[5][6]

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

Materials:

-

HUVECs

-

EGM-2

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.[7][8]

HUVEC Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-

HUVECs

-

EGM-2

-

This compound stock solution

-

Basement membrane extract (e.g., Matrigel®)

-

96-well plates

-

Calcein AM (for visualization)

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate (50 µL/well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Resuspend HUVECs in medium containing various concentrations of this compound.

-

Seed the cells onto the solidified gel at a density of 10,000-20,000 cells/well.[3]

-

Incubate the plate for 4-18 hours at 37°C.

-

Visualize the tube formation using a microscope. For quantification, the cells can be stained with Calcein AM and the tube length and number of branches can be measured using image analysis software.[3][9][10]

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

In Vivo Experiments

For in vivo studies, this compound can be administered orally. A typical starting dose is 3 mg/kg once daily.[4] The formulation, dosing schedule, and animal model should be optimized for each specific study. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[13][14][15][16]

References

- 1. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. ibidi.com [ibidi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chondrex.com [chondrex.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to study oxygen dynamics in the in vivo mouse brain using bioluminescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dctd.cancer.gov [dctd.cancer.gov]

Application Notes & Protocols: Determining Appropriate Dosage of a Novel Investigational Compound in Xenograft Tumor Models

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information regarding the use of BFH772 in xenograft tumor models for cancer research. The compound this compound has been investigated in clinical trials for dermatological conditions such as rosacea.[1][2] The following application notes and protocols are provided as a general framework for researchers and scientists to determine the dosage of a novel investigational compound in xenograft tumor models, and are not specific to this compound.

These guidelines are intended for drug development professionals and researchers in the field of oncology.

Introduction

The development of effective cancer therapeutics relies on robust preclinical evaluation. Xenograft tumor models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo pharmacological studies. A critical step in these studies is the determination of an optimal dosage and administration schedule that maximizes anti-tumor efficacy while minimizing toxicity. This document outlines the principles and a general methodology for establishing the dosage of a novel investigational compound in a xenograft tumor model.

Data Presentation: Summarized Efficacy and Toxicity

Quantitative data from dose-finding studies should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different dosage groups.

Table 1: Tumor Growth Inhibition at Various Dosages

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| Vehicle Control | - | q.d. | 1500 ± 150 | - | - |

| Compound X | 10 | q.d. | 1100 ± 120 | 26.7 | < 0.05 |

| Compound X | 25 | q.d. | 750 ± 90 | 50.0 | < 0.01 |

| Compound X | 50 | q.d. | 400 ± 60 | 73.3 | < 0.001 |

Table 2: Toxicity Profile Across Different Dosages

| Treatment Group | Dosage (mg/kg) | Mean Body Weight Change (%) at Day 21 | Observed Toxicities | Mortality |

| Vehicle Control | - | +5.0 ± 1.5 | None | 0/10 |

| Compound X | 10 | +4.5 ± 1.8 | None | 0/10 |

| Compound X | 25 | -2.0 ± 2.0 | Mild lethargy | 0/10 |

| Compound X | 50 | -10.0 ± 3.5 | Significant lethargy, ruffled fur | 2/10 |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a dose-ranging study in a xenograft model.

Animal Models and Husbandry

-

Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle. Animals should have ad libitum access to sterile food and water.

-

Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Cell Culture and Tumor Implantation

-

Cell Line: A human cancer cell line relevant to the intended therapeutic indication (e.g., MDA-MB-231 for breast cancer).

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation:

-

Harvest cells during the logarithmic growth phase.

-